N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide
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Overview
Description
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide is a versatile chemical compound with a unique structure that makes it suitable for various scientific research applications. Its distinct properties allow it to be used in the study of different phenomena and the development of innovative solutions.
Mechanism of Action
Target of Action
The primary target of this compound is the FtsZ protein . FtsZ is a protein essential for bacterial cell division, and it plays a crucial role in the formation of the division septum .
Mode of Action
The compound interacts with its target, the FtsZ protein, by disrupting its GTPase activity and dynamic assembly . This interaction inhibits bacterial cell division, leading to bacterial cell death .
Biochemical Pathways
The compound affects the bacterial cell division pathway . By disrupting the GTPase activity and dynamic assembly of FtsZ, it prevents the formation of the division septum, which is crucial for bacterial cell division .
Result of Action
The result of the compound’s action is the inhibition of bacterial cell division , leading to bacterial cell death . This makes it a potential candidate for the development of new antibacterial agents targeting FtsZ .
Action Environment
The action of the compound can be influenced by environmental factors such as solvent polarity . For example, the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds has been found to be gradually inhibited by increasing solvent polarity . This suggests that the compound’s action, efficacy, and stability could be affected by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide typically involves the reaction of 4-methoxy-3-methyl-1,3-benzothiazol-2-amine with 3-phenoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide can be compared with other similar compounds, such as:
- N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide
- N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide
These compounds share structural similarities but may differ in their specific properties and applications. The unique combination of functional groups in this compound contributes to its distinct characteristics and makes it a valuable compound for various research purposes.
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-24-20-18(26-2)12-7-13-19(20)28-22(24)23-21(25)15-8-6-11-17(14-15)27-16-9-4-3-5-10-16/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLSHTZMWSVYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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